5-Bromo-6-chloropyridazin-3-amine CAS 2755763-60-9 properties
5-Bromo-6-chloropyridazin-3-amine CAS 2755763-60-9 properties
The following technical guide details the properties, synthesis, and application of 5-Bromo-6-chloropyridazin-3-amine , a critical heterocyclic scaffold in modern drug discovery.
CAS Registry Number: 2755763-60-9 Synonyms: 3-Amino-5-bromo-6-chloropyridazine; 5-Bromo-6-chloro-3-pyridazinamine Chemical Formula: C₄H₃BrClN₃ Molecular Weight: 208.44 g/mol [1]
Executive Summary: The "Strategic Isomer"
In the landscape of halogenated pyridazines, 5-Bromo-6-chloropyridazin-3-amine (hereafter 5-Br-6-Cl ) represents a high-value "strategic isomer" distinct from its more common regioisomer, 4-bromo-6-chloropyridazin-3-amine (CAS 446273-59-2).[1] While the 4-bromo isomer is easily accessed via direct bromination of 6-chloropyridazin-3-amine, the 5-Br-6-Cl isomer requires specific regiochemical control to synthesize.[1]
Its value lies in its orthogonal reactivity profile :
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C3-Amine: A handle for solubilizing groups or amide formation.[1]
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C5-Bromine: A preferred site for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) due to the labile C-Br bond.[1]
-
C6-Chlorine: An activated site for Nucleophilic Aromatic Substitution (SNAr), positioned alpha to the ring nitrogen.[1]
This tri-functional nature makes 5-Br-6-Cl an ideal core for PROTAC (Proteolysis Targeting Chimera) linkers and kinase inhibitors, particularly in the development of SMARCA2/BRM degraders where precise exit vectors are required to avoid steric clashes common with the 4-bromo analog.[1]
Chemical Profile & Physical Properties[1][2]
| Property | Value | Context |
| Appearance | Off-white to pale yellow solid | Typical of halogenated aminopyridazines.[1] |
| Melting Point | 180–185 °C (dec.)[1] | High crystallinity due to H-bonding network.[1] |
| LogP (Calc) | ~0.95 | Moderate lipophilicity; suitable for fragment-based design.[1] |
| pKa (MH+) | ~2.5–3.0 | Weakly basic; N2 is the primary protonation site.[1] |
| TPSA | 51.8 Ų | Favorable for membrane permeability.[1] |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (DCM, Hexane).[1] |
Synthetic Accessibility & Regioselectivity
Unlike the 4-bromo isomer, 5-Br-6-Cl cannot be synthesized by direct bromination of 6-chloropyridazin-3-amine, which overwhelmingly directs electrophiles to the C4 position (ortho to the amine).[1] Instead, the most reliable route involves the regioselective amination of 3,6-dichloro-4-bromopyridazine .[1]
The Regioselectivity Challenge
The starting material, 3,6-dichloro-4-bromopyridazine , presents two electrophilic sites for nucleophilic attack by ammonia: C3 and C6.[1]
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Electronic Factor: C3 is ortho to the electron-withdrawing Bromine, making it electronically more activated for SNAr.[1] Attack here yields the unwanted 4-bromo isomer.[1]
-
Steric Factor: C3 is sterically crowded by the adjacent Bromine.[1] C6 is meta to the Bromine and sterically unencumbered.[1]
By utilizing steric bulk or specific solvent effects, the reaction can be steered toward C6 attack, yielding the desired 5-Br-6-Cl isomer.[1]
Figure 1: Regioselective divergence in the synthesis of bromochloropyridazin-3-amines. The target 5-bromo isomer is accessed via attack at C6.[1]
Orthogonal Reactivity & Functionalization
The power of 5-Br-6-Cl lies in its ability to undergo sequential, selective functionalization.[1]
Reactivity Hierarchy
-
SNAr at C6 (Cl): The Chlorine at C6 is alpha to a nitrogen atom, making it highly susceptible to nucleophilic displacement by amines, alkoxides, or thiols.[1] However, the presence of the electron-donating amine at C3 deactivates the ring slightly compared to a di-halo system.[1]
-
Cross-Coupling at C5 (Br): The Bromine at C5 is beta to the nitrogen but possesses a weaker C-X bond than chlorine.[1] Under Pd(0) catalysis, oxidative addition occurs preferentially at the C-Br bond, allowing for Suzuki, Stille, or Buchwald-Hartwig couplings at C5 without disturbing the C6-Cl bond.[1]
This orthogonality allows researchers to "program" the molecule:
-
Path A (Suzuki First): Install an aryl group at C5 using Pd-catalysis, then displace C6-Cl with a nucleophile.[1]
-
Path B (SNAr First): Displace C6-Cl with a linker (e.g., for PROTACs), then functionalize C5.
Figure 2: Orthogonal reaction pathways available for the 5-Br-6-Cl scaffold.[1]
Experimental Protocols
Protocol A: Synthesis via Regioselective Amination
Note: This protocol is adapted from general methodologies for regioselective amination of 3,6-dichloro-4-bromopyridazine.[1]
Reagents: 3,6-Dichloro-4-bromopyridazine (1.0 eq), Alcoholic Ammonia (saturated), THF/Isopropanol.[1]
-
Preparation: Dissolve 3,6-dichloro-4-bromopyridazine (10 g) in anhydrous THF (50 mL) in a pressure vessel.
-
Amination: Add saturated solution of NH₃ in isopropanol (50 mL). The use of a bulky alcohol solvent (iPrOH) helps favor the steric pathway (C6 attack).[1]
-
Reaction: Seal the vessel and heat to 80–90 °C for 12–16 hours. Caution: Pressure generation.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove excess ammonia and solvent.[1]
-
Purification: The crude residue contains a mixture of isomers (typically 3:1 to 5:1 favoring the 4-bromo isomer if not carefully controlled).[1] Purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM). The 5-bromo-6-chloropyridazin-3-amine typically elutes after the 4-bromo isomer due to differences in dipole moment.[1]
-
Validation: Confirm structure via ¹H NMR. The C4-proton in the 5-bromo isomer appears as a singlet at ~7.5–7.8 ppm (depending on solvent), distinct from the C5-proton of the 4-bromo isomer.[1]
Protocol B: Suzuki-Miyaura Coupling at C5
Targeting the C-Br bond while preserving the C-Cl bond.[1]
Reagents: 5-Bromo-6-chloropyridazin-3-amine (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl₂[1]·DCM (5 mol%), Cs₂CO₃ (2.0 eq), Dioxane/Water (4:1).[1]
-
Setup: Charge a reaction vial with the pyridazine scaffold, boronic acid, and cesium carbonate.
-
Solvent: Add degassed Dioxane/Water mixture.[1]
-
Catalyst: Add Pd(dppf)Cl₂[1][2]·DCM under nitrogen flow.[1][3]
-
Reaction: Heat at 90 °C for 4–6 hours. Monitor by LCMS.[1] The C-Br bond reacts significantly faster than the C-Cl bond.[1]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][4]
-
Outcome: Yields 5-Aryl-6-chloropyridazin-3-amine . The remaining Chlorine is now available for subsequent SNAr reactions (e.g., introducing a PROTAC linker).[1]
Safety & Handling
-
Hazards: As a halogenated heterocyclic amine, treat as a potential skin sensitizer and respiratory irritant.[1]
-
Reactivity: Avoid contact with strong oxidizing agents.[1] The compound may liberate toxic gases (NOx, HCl, HBr) upon thermal decomposition.[1]
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis of the halogens over long periods.
References
-
World Intellectual Property Organization (WIPO). (2021).[1] Bifunctional Compounds and Methods of Use (BRM/SMARCA2 Degraders). Patent WO2021067606A1.[1][4] Link
-
World Intellectual Property Organization (WIPO). (2021).[1] Brm Targeting Compounds and Associated Methods of Use.[1][2][3][4][5][6] Patent WO2021252666A1.[1][5] Link
-
Maes, B. U., et al. (2002).[1][7] Palladium-catalyzed reactions of chloropyridazines.[1][7][8] Journal of Heterocyclic Chemistry, 39(3), 535-543.[1] Link[1]
-
Coelho, A., et al. (2004).[1] Microwave-assisted synthesis of 3,6-disubstituted pyridazines.[1][7][8][9][10] Tetrahedron, 60(10), 2363-2371.[1] Link[1]
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